molecular formula C27H45N3O5S B12616438 Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-

Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-

Cat. No.: B12616438
M. Wt: 523.7 g/mol
InChI Key: GKHLDYNXBVTTRT-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanone derivative featuring a 4-methoxy-2,6-dimethylphenylsulfonyl group linked via a butoxy chain to a piperazinyl-piperidinylpropyl moiety. The methoxy and dimethyl substituents on the aryl ring may enhance metabolic stability compared to unsubstituted analogs, and the flexible butoxy chain could facilitate binding to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C27H45N3O5S

Molecular Weight

523.7 g/mol

IUPAC Name

2-[3-(4-methoxy-2,6-dimethylphenyl)sulfonylbutoxy]-1-[4-(3-piperidin-1-ylpropyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C27H45N3O5S/c1-22-19-25(34-4)20-23(2)27(22)36(32,33)24(3)9-18-35-21-26(31)30-16-14-29(15-17-30)13-8-12-28-10-6-5-7-11-28/h19-20,24H,5-18,21H2,1-4H3

InChI Key

GKHLDYNXBVTTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C(C)CCOCC(=O)N2CCN(CC2)CCCN3CCCCC3)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of the sulfonyl, butoxy, and piperazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and piperazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the structure or remove specific functional groups.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.

Scientific Research Applications

Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of structural analogs reveals key differences in substituents and physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Target Potency (Ki/EC50)
Target Compound 4-Methoxy-2,6-dimethylphenylsulfonyl, piperazinyl-piperidinylpropyl, butoxy ~600 (estimated) Not explicitly reported N/A
Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone Imidazole, cyclopropyl, propyloxy 297.4 Histamine H3 receptor antagonist 0.5–1.9 nM
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio, phenylsulfonyl, difluorophenyl ~500 (estimated) Not reported N/A
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydryl, fluorophenyl, methyloxime 417.5 Not reported N/A

Key Observations :

  • The target compound ’s higher molecular weight (~600 vs. 297–500 g/mol) may reduce blood-brain barrier permeability compared to ciproxifan but could enhance binding affinity through extended hydrophobic interactions .
  • Ciproxifan ’s imidazole ring contributes to its high H3 receptor selectivity, whereas the target compound’s piperazinyl-piperidinyl system may favor interactions with adrenergic or serotonergic receptors .
Pharmacological and Functional Profiles
  • Ciproxifan : Demonstrates oral bioavailability (62%) and potent wakefulness-promoting effects (ED50 = 0.14 mg/kg in mice) via H3 receptor antagonism .
  • Target Compound : Structural similarity to piperazine-containing antipsychotics (e.g., aripiprazole) suggests possible dopamine or serotonin receptor modulation, though direct evidence is lacking. The sulfonyl group may confer additional anti-inflammatory or enzyme-inhibitory properties .
  • Benzhydrylpiperazino Ethanolone (): The benzhydryl group enhances lipophilicity, favoring membrane penetration but increasing metabolic liability compared to the target compound’s methoxy-dimethyl substituents .
Structure-Activity Relationships (SAR)
  • Piperazinyl-Piperidinyl Chain : Critical for CNS activity in analogs like ciproxifan; elongation (e.g., propyl spacer) may optimize receptor fit .
  • Sulfonyl Group: Enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but may introduce off-target effects absent in non-sulfonyl analogs .
  • Methoxy-Dimethyl Substitution : Reduces oxidative metabolism compared to fluorophenyl or unsubstituted aryl groups, improving half-life .

Biological Activity

Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a ketone functional group and incorporates a sulfonyl group along with piperazine moieties. Its unique structure suggests possible interactions with various biological targets, including receptors and enzymes.

Biological Activities

  • Antimicrobial Activity :
    • Ethanone derivatives have been noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects :
    • Research indicates that ethanone derivatives may modulate inflammatory pathways. The presence of the methoxy and sulfonyl groups can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential :
    • Some studies suggest that ethanone derivatives exhibit anticancer properties through apoptosis induction in cancer cells and inhibition of tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of ethanone can be attributed to its interaction with various biological targets:

  • Receptor Binding : Similar compounds have demonstrated affinity for neurotransmitter receptors, particularly in the context of neuropharmacology. For instance, alterations in the structure can significantly affect binding affinity and selectivity towards specific receptors such as orexin receptors .
  • Enzyme Modulation : Ethanone may influence enzyme activities involved in metabolic processes or signaling pathways. This modulation can lead to enhanced therapeutic effects or reduced side effects in pharmacological applications .

Case Studies

  • Study on Orexin Receptors :
    • A study evaluated the effects of structurally related compounds on orexin receptors using Fluorescent Imaging Plate Reader technology. It was found that certain substitutions significantly impacted receptor activity, highlighting the importance of structural optimization for enhancing biological efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on the SAR of ethanone derivatives, revealing that modifications at specific positions can lead to increased potency at targeted receptors. For example, the introduction of larger alkyl groups at certain positions improved receptor affinity compared to smaller groups .

Data Table

Biological ActivityRelated FindingsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Orexin receptor bindingSignificant impact based on structural modifications

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